molecular formula C10H10O4 B2781759 Methyl 2-(4-methoxyphenyl)-2-oxoacetate CAS No. 32766-61-3

Methyl 2-(4-methoxyphenyl)-2-oxoacetate

Cat. No.: B2781759
CAS No.: 32766-61-3
M. Wt: 194.186
InChI Key: DDRPUCDBTNWIFK-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of 4-methoxybenzaldehyde and methyl acetoacetate in a Claisen-Schmidt condensation reaction. This reaction is catalyzed by a base such as sodium hydroxide and proceeds under mild heating. The resulting product is then subjected to acid hydrolysis to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxyphenylmethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of dyes, fragrances, and polymers due to its reactive ester group.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 4-methoxyphenylacetic acid, which then exerts its biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Methyl 2-(4-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds, such as:

    Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.

    Ethyl 2-(4-methoxyphenyl)-2-oxoacetate: The ethyl ester variant has slightly different physical properties and may exhibit different reactivity in certain chemical reactions.

    Methyl 2-(4-methoxyphenyl)-2-oxopropanoate: This compound has an additional methyl group on the oxoacetate moiety, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPUCDBTNWIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32766-61-3
Record name methyl 2-(4-methoxyphenyl)-2-oxoacetate
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